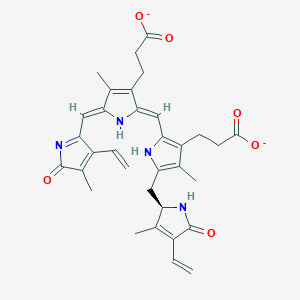
15,16-Dihydrobiliverdin dianion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,16-dihydrobiliverdin(2-) is dicarboxylate anion of 15,16-dihydrobiliverdin; major species at pH 7.3. It is a conjugate base of a 15,16-dihydrobiliverdin.
Applications De Recherche Scientifique
Role in Phycoerythrobilin Biosynthesis
Phycoerythrobilin, a linear tetrapyrrole molecule, plays a crucial role in light harvesting in cyanobacteria, red algae, and cryptomonads. The biosynthesis of phycoerythrobilin begins with the conversion of biliverdin IXα to 15,16-dihydrobiliverdin by the enzyme 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA). This reaction is pivotal as it reduces the conjugated π-electron system, altering the absorbance properties of the tetrapyrrole, which is essential for effective light harvesting in photosynthetic organisms (Dammeyer & Frankenberg‐Dinkel, 2006).
Occurrence in Cryptophycean Algae
In cryptophycean algae, 15,16-dihydrobiliverdin serves as a chromophore in various biliproteins. These proteins, like phycocyanin and phycoerythrin, contain 15,16-dihydrobiliverdin, which contributes to their unique absorption properties and is crucial for their role in the light-harvesting process (Wedemayer et al., 1992).
Structural and Mechanistic Insights
The structural and mechanistic aspects of enzymes involved in the reduction of biliverdin IXα to 15,16-dihydrobiliverdin have been extensively studied. For instance, the crystal structure of PebA from Synechococcus sp. WH8020 complexed with biliverdin IXα provided insights into the catalytic mechanism and evolution of these enzymes, highlighting the significance of certain conserved residues and the active site's shape (Busch et al., 2011).
Implications in Metabolic Pathways
The enzymatic activities of ferredoxin-dependent bilin reductases (FDBRs) like PebA and PebB suggest the presence of metabolic channeling in the biosynthesis of phycobilins. This process ensures efficient transfer of unstable intermediates like 15,16-dihydrobiliverdin, preventing their decomposition and accelerating catalytic turnover, which is critical in cyanobacterial phycoerythrobilin synthesis (Aras et al., 2020).
Role in Light-Harvesting Complexes
The conversion of 15,16-dihydrobiliverdin to phycoerythrobilin, catalyzed by the enzyme phycoerythrobilin:ferredoxin oxidoreductase (PebB), is a critical step in forming light-harvesting complexes in cyanobacteria and red algae. This process underscores the importance of 15,16-dihydrobiliverdin in the efficient functioning of these photosynthetic organisms' light-harvesting systems (Sommerkamp et al., 2019).
Propriétés
Formule moléculaire |
C33H34N4O6-2 |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
3-[(2Z,5Z)-2-[[3-(2-carboxylatoethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,26,34-35H,1-2,9-13H2,3-6H3,(H,36,43)(H,38,39)(H,40,41)/p-2/b25-14-,29-15-/t26-/m1/s1 |
Clé InChI |
CGSPNIOREWHDGG-VDBYBEJGSA-L |
SMILES isomérique |
CC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C=C)C)/N3)C)CCC(=O)[O-])CCC(=O)[O-])C)C=C |
SMILES canonique |
CC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C=C)C)N3)C)CCC(=O)[O-])CCC(=O)[O-])C)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
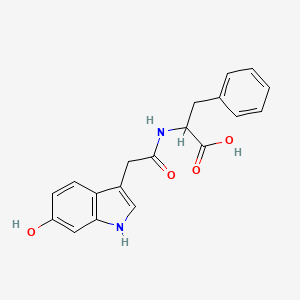


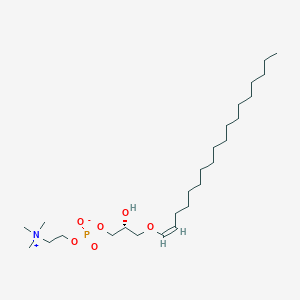
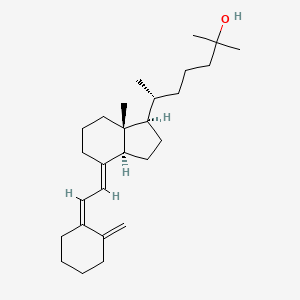
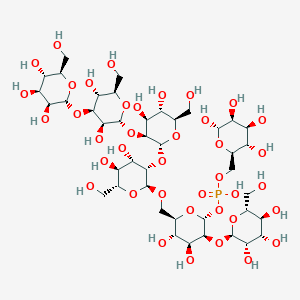

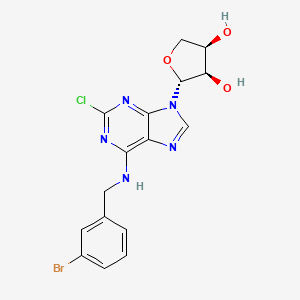
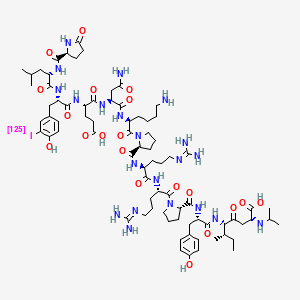

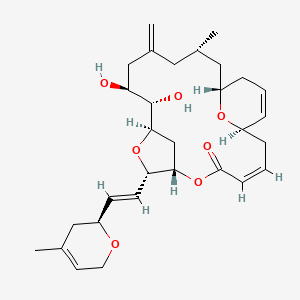
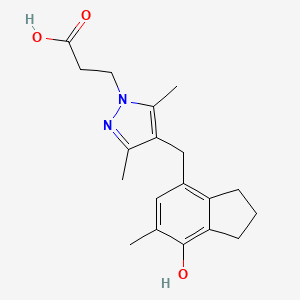
![Calix[5]pyrrole](/img/structure/B1263095.png)
